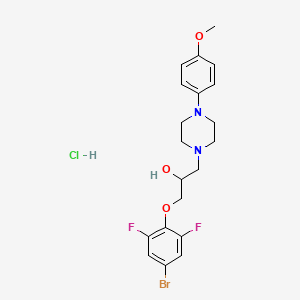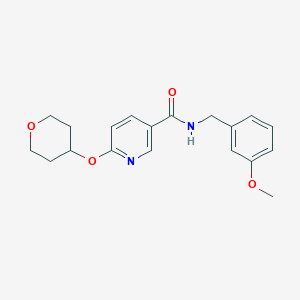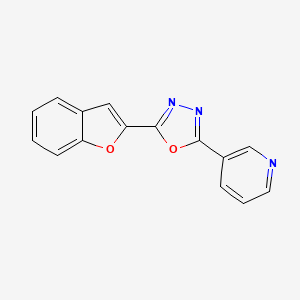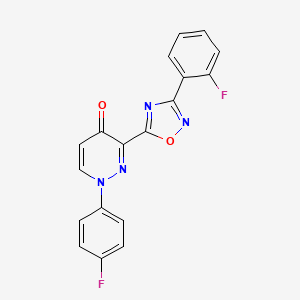![molecular formula C22H22ClN3O2S B3001659 2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 887223-95-2](/img/structure/B3001659.png)
2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a methyl group, a pyrazole ring, and a thieno ring . Compounds with these functional groups are often involved in various biological activities .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds, such as hydrazine-coupled pyrazoles, are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For instance, pyrazole compounds are known to participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Typically, properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .科学研究应用
Agricultural Herbicide
This compound is structurally related to a class of phenoxy carboxylic acid selective hormone herbicides widely used in crop fields. It can potentially be used to control broadleaf weeds in cereal crops, grasslands, and non-crop areas due to its selective toxicity .
Plant Growth Regulation
Research suggests that related compounds can affect the physiological and metabolic activities of plants. This compound could be explored for its effects on plant growth regulation, potentially reducing damage from herbicide drift in sensitive crops like cotton .
Environmental Risk Assessment
The compound’s analogs have been assessed for environmental risks, particularly their impact on non-target aquatic plants. This compound could be used in studies to understand its environmental footprint and develop strategies for its safe use .
Adsorption and Removal of Contaminants
Similar compounds have been studied for their ability to be adsorbed onto various materials. This suggests that the compound could be used in water treatment processes to remove herbicide residues from water bodies .
Antileishmanial and Antimalarial Applications
Compounds with similar structures have shown significant activity against parasitic diseases such as leishmaniasis and malaria. This compound could be synthesized and tested for its potential as an antiparasitic agent .
Molecular Docking Studies
The compound’s structure makes it a candidate for molecular docking studies to predict its interaction with biological targets. This can lead to the discovery of new drug candidates or the elucidation of biological pathways .
作用机制
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the targets could be related to the causative agents of these diseases, namely Leishmania strains and Plasmodium strains .
Mode of Action
It is known that pyrazole derivatives have been shown to display superior antipromastigote activity, which suggests that they may interfere with the life cycle of the leishmania parasite .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of pyrazole derivatives, it can be inferred that the compound may affect the biochemical pathways related to the survival and replication of leishmania and plasmodium parasites .
Result of Action
The result of the compound’s action is likely to be the inhibition of the growth and replication of Leishmania and Plasmodium parasites, given the antileishmanial and antimalarial activities of pyrazole derivatives . This could potentially lead to the alleviation of the symptoms associated with leishmaniasis and malaria.
安全和危害
未来方向
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-14-4-8-16(9-5-14)26-20(18-12-29-13-19(18)25-26)24-21(27)22(2,3)28-17-10-6-15(23)7-11-17/h4-11H,12-13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPBIIMUBLSKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3001576.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)
![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)

![5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B3001584.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)

![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)


![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)